5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a thiadiazole ring, all of which are substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps:
Formation of 5-bromo-2-thiophenecarboxaldehyde: This can be achieved through the bromination of 2-thiophenecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions.
Synthesis of 5-bromothiophen-2-yl-1,2,4-thiadiazole: This involves the cyclization of 5-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring.
Formation of the final compound: The final step involves the coupling of the synthesized 5-bromothiophen-2-yl-1,2,4-thiadiazole with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiophene and furan rings can undergo oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines. Conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiophene and furan rings.
Reduction Products: Reduced derivatives of the thiophene and furan rings.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
Its multiple ring systems and functional groups make it a versatile scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research .
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for use in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is not fully understood. it is believed to interact with various molecular targets through its multiple functional groups. The bromine atoms can participate in halogen bonding, while the thiophene, thiadiazole, and furan rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
5-bromo-2,1,3-benzothiadiazole: A similar compound with a benzene ring instead of a furan ring.
5-bromo-3-fluoropyridine-2-carboxylic acid: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide lies in its combination of multiple heterocyclic rings and bromine substitutions. This structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications in various fields.
Properties
Molecular Formula |
C11H5Br2N3O2S2 |
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Molecular Weight |
435.1 g/mol |
IUPAC Name |
5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C11H5Br2N3O2S2/c12-7-3-1-5(18-7)10(17)15-11-14-9(16-20-11)6-2-4-8(13)19-6/h1-4H,(H,14,15,16,17) |
InChI Key |
CDFLYLLEBPMMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NSC(=N2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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